Product packaging for 6-Cyanonicotinamide(Cat. No.:CAS No. 14178-45-1)

6-Cyanonicotinamide

Cat. No.: B084341
CAS No.: 14178-45-1
M. Wt: 147.13 g/mol
InChI Key: HLSHKIBATYEGMR-UHFFFAOYSA-N
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Description

Contextualization of Nicotinamide (B372718) Scaffolds in Synthetic Organic Chemistry

The nicotinamide scaffold serves as a versatile and highly modifiable platform in synthetic organic chemistry. Its inherent chemical features—an electron-deficient pyridine (B92270) ring and a modifiable carboxamide side chain—make it an attractive starting point for constructing more complex molecular architectures. Chemists utilize the scaffold to develop novel fungicides, such as those inspired by the commercial fungicide boscalid, by introducing different functional groups to fine-tune their biological activity. rsc.org

The development of synthetic nicotinamide cofactor biomimetics (NCBs) represents a significant area of research. These synthetic analogues of natural NAD(P)H are designed to be more cost-effective and stable alternatives for use in cell-free biocatalysis, an environmentally friendly method for synthesizing valuable chemicals. The systematic generation and computational screening of libraries of these synthetic scaffolds are helping to accelerate the discovery of new catalysts for industrial applications. The ability to modify the nicotinamide core allows for the precise tuning of the electronic and steric properties of these molecules, enabling the synthesis of compounds with tailored reactivity and function.

Strategic Significance of Cyano-Substituted Heterocycles in Chemical Synthesis

The introduction of a cyano (-C≡N) group onto a heterocyclic ring is a powerful strategy in chemical synthesis. The nitrile group is a highly versatile functional group, prized for its unique electronic properties and its ability to be transformed into a wide range of other functionalities. Due to the polarity of the carbon-nitrogen triple bond, the cyano group can react with both nucleophiles and electrophiles, making it a key participant in the formation of new heterocyclic rings.

The strategic importance of cyano-substituted heterocycles is multifaceted, as summarized in the table below:

Feature of Cyano GroupSynthetic UtilityExamples of Transformations
Versatile Intermediate Can be converted into diverse functional groups.Carboxylic acids, amides, ketones, amines.
Leaving Group Can be displaced in nucleophilic aromatic substitution (SNAr) reactions.Enables the synthesis of quaternary centers at azine heterocycles.
Reaction Precursor The multiple reactive centers in molecules like cyanoacetohydrazide allow for the synthesis of a wide variety of heterocyclic compounds.Formation of pyrazoles, pyridines, and other condensed heterocycles.
Modulator of Activity Introduction of a cyano group can enhance the biological activity of a molecule.Found in numerous pharmaceuticals, including treatments for cardiovascular disease and diabetes.

The cyano group's ability to act as a reactive handle makes it an invaluable tool for molecular diversification. Its incorporation into a heterocyclic scaffold like nicotinamide provides a gateway for subsequent chemical modifications, allowing chemists to build molecular complexity and access novel chemical space.

Current Research Trajectories and Future Prospects for 6-Cyanonicotinamide

While extensive, dedicated research focusing specifically on this compound is not widely present in publicly available literature, its chemical structure—combining the nicotinamide scaffold with a strategically placed cyano group—suggests several promising avenues for future investigation. The potential research trajectories for this compound can be inferred from the established reactivity and utility of its constituent parts.

Future research into this compound is likely to explore its utility as a specialized building block in organic synthesis. The presence of the cyano group at the 6-position of the pyridine ring, a location distinct from the carboxamide group at the 3-position, offers unique opportunities for regioselective chemistry.

Potential Research Directions:

Advanced Intermediate Synthesis: The cyano group in this compound could be chemically transformed into other functional groups, such as a carboxylic acid, an amine, or a tetrazole, to create novel nicotinamide derivatives with potentially enhanced biological or material properties. This follows the established versatility of the nitrile group as a synthetic precursor.

Ligand Development for Catalysis: Heterocyclic nitrogen compounds are widely used as ligands in coordination chemistry and catalysis. The specific electronic profile of this compound could make it a candidate for the synthesis of novel metal complexes. Such complexes could be investigated for catalytic activity in various organic transformations, including polymerization reactions or oxidation processes. The cyanide moiety itself can be part of polynuclear complexes with interesting catalytic properties.

Probing Enzyme Active Sites: As a derivative of nicotinamide, this compound could be explored as a molecular probe to study the active sites of NAD+-dependent enzymes. Its unique structure might allow it to interact differently with these enzymes compared to the natural substrate or other derivatives, providing insights into enzyme mechanism and function.

In essence, the future prospects for this compound lie in its potential as a highly functionalized and versatile chemical tool. While current research has focused more broadly on nicotinamide derivatives and cyano-substituted heterocycles, the specific combination of features in this compound warrants future exploration to unlock its full potential in synthetic chemistry, materials science, and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B084341 6-Cyanonicotinamide CAS No. 14178-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyanopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSHKIBATYEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395956
Record name 6-Cyanonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14178-45-1
Record name 6-Cyanonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Cyanonicotinamide and Its Molecular Analogues

Direct Synthesis Routes to 6-Cyanonicotinamide

The direct introduction of a cyano group onto the pyridine (B92270) ring of a nicotinamide (B372718) precursor is a primary strategy for the synthesis of this compound. This is most commonly achieved through the cyanation of a 6-halonicotinamide precursor.

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, and the cyanation of aryl and heteroaryl halides is no exception. These methods offer mild reaction conditions and broad functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound. nih.gov

The synthesis of this compound via palladium-catalyzed cyanation typically starts from 6-chloronicotinamide (B47983) or 6-bromonicotinamide. Various cyanide sources can be employed, with potassium ferrocyanide(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being the most prevalent due to their lower toxicity compared to other cyanide salts. nih.govresearchgate.net

The choice of palladium catalyst and ligand is crucial for the success of the reaction. Precatalyst systems, such as those based on palladacycles, have been shown to be highly effective, preventing catalyst poisoning by the cyanide source and allowing for low catalyst loadings and fast reaction times. nih.gov Common ligands used in these reactions include bulky electron-rich phosphines like XPhos and dppf. nih.govlookchem.com

A general procedure for the palladium-catalyzed cyanation of a (hetero)aryl halide involves reacting the halide with the cyanide source in the presence of a palladium precatalyst, a ligand, and a base in a suitable solvent system, often a mixture of an organic solvent and water. nih.gov The reaction is typically carried out under an inert atmosphere at elevated temperatures. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Precursors

PrecursorCyanide SourceCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
6-ChloronicotinamideK₄[Fe(CN)₆]·3H₂OPd/CM-phosNa₂CO₃MeCN/H₂O70High organic-chemistry.orgnih.gov
6-BromonicotinamideZn(CN)₂Pd₂(dba)₃/dppf/Zn-DMA120High lookchem.com
(Hetero)aryl ChloridesK₄[Fe(CN)₆]·3H₂OPalladacycle/XPhosKOAcDioxane/H₂O100High nih.gov
(Hetero)aryl HalidesZn(CN)₂Palladacycle/Ligand-THF/H₂Ort - 40High nih.gov

This table is interactive. Users can sort and filter the data.

Transition Metal-Mediated Transformations

While palladium catalysis is widely used, other transition metals such as nickel and copper have also been employed for cyanation reactions. These metals can offer different reactivity profiles and may be more cost-effective alternatives to palladium.

Nickel-catalyzed cyanation of aryl chlorides has been developed using less toxic cyanide sources like Zn(CN)₂. organic-chemistry.org These reactions often utilize a catalytic system composed of a nickel salt (e.g., NiCl₂·6H₂O), a phosphine (B1218219) ligand (e.g., dppf), and a reducing agent (e.g., Zn powder), with an additive like DMAP playing a key role in activating the cyanide source. organic-chemistry.org

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, traditionally requires stoichiometric amounts of copper(I) cyanide and harsh reaction conditions. nih.gov However, modern advancements have led to the development of catalytic versions. For instance, copper-catalyzed cyanation of heterocycles can be achieved using a copper catalyst in the presence of an oxidant. nih.gov

Multistep Synthetic Pathways from Precursors

In some instances, a direct cyanation may not be feasible or desirable. In such cases, multistep synthetic pathways from readily available precursors can be employed. A plausible route to this compound could start from nicotinamide itself. The synthesis could proceed through the N-oxidation of the pyridine ring to form nicotinamide N-oxide. This activation of the pyridine ring facilitates nucleophilic substitution. Subsequent reaction with a cyanide source, potentially mediated by a transition metal catalyst, could then introduce the cyano group at the 6-position. The final step would involve the removal of the N-oxide to yield this compound.

Another potential precursor is 6-methylnicotinic acid. The synthesis could involve the oxidation of the methyl group to a carboxylic acid, followed by amidation to form the corresponding nicotinamide derivative. The carboxylic acid at the 6-position could then be converted to a cyano group through a multi-step sequence, for example, by conversion to an amide followed by dehydration.

Synthesis of Functionalized this compound Derivatives

The presence of the cyano and amide groups, as well as the pyridine ring, in this compound provides multiple sites for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Derivatization Strategies at the Nicotinamide Core

The nicotinamide core of this compound offers several handles for chemical modification. The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 6-cyanonicotinic acid. Alternatively, the amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride. rsc.org N-substituted derivatives of the amide can also be prepared through condensation reactions with various amines. rsc.org

The cyano group is a versatile functional group that can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. Reduction of the cyano group can lead to an aminomethyl group. The cyano group can also participate in cycloaddition reactions, for instance, with azides to form tetrazole rings.

Preparation of Substituted Pyridine-3-carboxamides

The synthesis of substituted pyridine-3-carboxamides is a significant area of research, often aimed at developing new therapeutic agents. nih.govresearchgate.net Starting from this compound or its derivatives, a variety of substituents can be introduced onto the pyridine ring. For instance, the cyano group could be replaced by other functionalities through nucleophilic aromatic substitution reactions, if the ring is appropriately activated.

A common strategy for synthesizing substituted pyridine-3-carboxamides involves the coupling of a substituted nicotinic acid with an amine. nih.gov In the context of this compound, this would involve the synthesis of various substituted 6-cyanonicotinic acids, followed by amide bond formation with a range of amines. For example, a study on pyridine-3-carboxamide (B1143946) analogs as agents against bacterial wilt in tomatoes involved a multistep synthesis to create a library of compounds with different substituents on the aromatic rings. nih.gov

Formation of Condensed Heterocyclic Systems Incorporating the this compound Moiety

The reactive nitrile and amide functionalities of the this compound scaffold make it a valuable building block for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through cyclocondensation pathways, where the cyano group and the amide moiety participate in ring-forming reactions with suitable polyfunctional reagents.

One common strategy involves the reaction of the this compound core with binucleophilic reagents. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Similarly, treatment with hydroxylamine (B1172632) hydrochloride can yield isoxazolo[5,4-b]pyridines.

The Thorpe-Ziegler reaction is another powerful tool for the construction of fused rings. Intramolecular cyclization of a suitably functionalized this compound derivative can afford thieno[2,3-b]pyridine (B153569) systems, which are of significant interest in medicinal chemistry. For example, a this compound bearing a side chain with an active methylene (B1212753) group can undergo base-catalyzed cyclization to furnish the corresponding fused thiophene (B33073) ring.

Furthermore, multicomponent reactions offer an efficient approach to complex heterocyclic structures in a single step. A Povarov reaction, for example, could potentially involve an aromatic imine derived from this compound reacting with an enol ether to construct a quinoline-like fused system. wikipedia.org

The synthesis of thienopyridine derivatives, which are structurally related to the potential fused systems from this compound, often involves the cyclization of substituted pyridines. mdpi.comnih.gov These methods can serve as a blueprint for developing synthetic routes to novel heterocyclic systems based on the this compound framework.

Below is a table summarizing potential cyclocondensation reactions for the formation of fused heterocyclic systems from this compound derivatives.

ReagentFused Heterocyclic SystemReaction Type
Hydrazine HydratePyrazolo[3,4-b]pyridineCyclocondensation
HydroxylamineIsoxazolo[5,4-b]pyridineCyclocondensation
α-Mercapto-ketonesThieno[2,3-b]pyridineGewald Reaction
GuanidinePyrido[2,3-d]pyrimidineCyclocondensation

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral this compound analogues is crucial for the exploration of their potential as therapeutic agents, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. mdpi.com Methodologies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

One approach involves the use of a chiral auxiliary attached to the nicotinamide nitrogen or another part of the molecule. This auxiliary can direct the stereochemical outcome of subsequent reactions, such as the reduction of a prochiral ketone or an imine. After the desired stereocenter is established, the chiral auxiliary can be removed.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids or bases can be employed to catalyze reactions such as the Michael addition to an α,β-unsaturated derivative of this compound, leading to the formation of chiral products with high enantiomeric excess. For instance, a quinine-derived squaramide has been shown to be effective in catalyzing the triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with three contiguous stereogenic centers. nih.govnih.gov This methodology could be adapted for the synthesis of chiral analogues of this compound.

Enzymatic kinetic resolution is another viable strategy. A racemic mixture of a this compound analogue can be treated with a specific enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the resolution of racemic alcohols and esters.

The following table outlines potential strategies for the stereoselective synthesis of chiral this compound analogues.

MethodDescriptionKey Reagents/Catalysts
Chiral AuxiliaryA chiral molecule is temporarily incorporated to guide a stereoselective reaction.Evans auxiliaries, (S)- or (R)-α-methylbenzylamine
OrganocatalysisA small chiral organic molecule accelerates a chemical reaction enantioselectively.Chiral phosphoric acids, proline derivatives, squaramides
Enzymatic ResolutionAn enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.Lipases, proteases
Asymmetric HydrogenationA chiral metal complex catalyzes the addition of hydrogen across a double bond.Rhodium-DIOP complexes, Ruthenium-BINAP complexes

Methodologies for Efficient Process Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires the development of efficient, safe, and cost-effective process scale-up methodologies. Continuous flow chemistry has emerged as a particularly promising technology in this regard, offering several advantages over traditional batch processing. bohrium.comnih.govresearchgate.netresearchgate.net

Continuous flow reactors, such as microreactors or packed-bed reactors, allow for precise control over reaction parameters, including temperature, pressure, and reaction time. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts. The small reaction volumes within these reactors also improve heat and mass transfer, making the process safer, especially for highly exothermic or hazardous reactions.

A green and concise synthesis of nicotinamide derivatives has been developed using a lipase (B570770) from Candida antarctica (Novozym® 435) in a continuous-flow microreactor. rsc.org This enzymatic approach in a continuous system resulted in high product yields (81.6–88.5%) with significantly shorter reaction times compared to batch processes. rsc.org Such a strategy could be adapted for the large-scale production of this compound.

The optimization of a synthetic route for scale-up often involves minimizing the number of steps, using readily available and inexpensive starting materials, and developing robust purification methods. For instance, a two-step chemical methodology for the synthesis of β-nicotinamide riboside has been described, which is amenable to scaling up. nih.gov

The table below summarizes key considerations and methodologies for the process scale-up of this compound synthesis.

MethodologyAdvantagesKey Considerations
Continuous Flow ChemistryEnhanced safety, improved heat and mass transfer, precise process control, higher yields, potential for automation. bohrium.comnih.govReactor design, catalyst stability, potential for clogging.
Process IntensificationReduced equipment size, lower energy consumption, minimized waste generation.Integration of reaction and separation steps.
Catalytic ProcessesIncreased reaction rates, higher selectivity, potential for catalyst recycling.Catalyst cost and lifetime, separation of catalyst from product.
Telescoped SynthesisElimination of intermediate isolation and purification steps, reduced solvent usage and waste.Compatibility of reaction conditions for sequential steps.

Mechanistic Investigations of Chemical Reactions Involving 6 Cyanonicotinamide

Elucidation of Reaction Pathways in 6-Cyanonicotinamide Synthesis

The synthesis of this compound typically proceeds through the cyanation of a pre-functionalized nicotinamide (B372718) derivative, most commonly a 6-halonicotinamide or a related precursor. Two primary mechanistic pathways are considered for its formation: palladium-catalyzed cyanation and the Sandmeyer reaction.

Palladium-Catalyzed Cyanation:

A prevalent method for the synthesis of aryl nitriles, including this compound, is the palladium-catalyzed cross-coupling reaction of an aryl halide with a cyanide source. rsc.org The synthesis of this compound would likely involve the reaction of a 6-halonicotinamide (e.g., 6-chloronicotinamide) with a cyanide salt, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.

The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 6-halonicotinamide, forming a Pd(II) intermediate.

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center, displacing the halide and forming a Pd(II)-cyanide complex.

Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies have highlighted that a significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the cycle. mit.edumit.edu The use of less soluble cyanide sources like Zn(CN)₂ or potassium ferrocyanide (K₄[Fe(CN)₆]) helps to maintain a low concentration of free cyanide in the reaction mixture, thus mitigating catalyst poisoning. mit.edumit.edu

Sandmeyer Reaction:

An alternative pathway for the introduction of a cyano group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. umich.edunih.govnih.gov This method would start from 6-aminonicotinamide (B1662401).

The mechanistic steps are as follows:

Diazotization: The amino group of 6-aminonicotinamide is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a 6-diazoniopyridinamide salt.

Radical-Nucleophilic Aromatic Substitution (SRNAr): The diazonium salt is then treated with a copper(I) cyanide salt. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then reacts with the cyanide anion, and the copper catalyst is regenerated. umich.edu

This method offers a classic route to aryl nitriles and is particularly useful for substrates where palladium-catalyzed methods might be problematic.

Studies of C-H Functionalization with this compound Precursors

Direct C-H functionalization represents a powerful and atom-economical strategy for the synthesis of complex molecules. While specific studies on the C-H functionalization of this compound precursors are not extensively documented, general principles of C-H activation on pyridine (B92270) rings can be applied. The presence of the electron-withdrawing cyano and amide groups significantly influences the reactivity of the pyridine ring, making certain C-H bonds more susceptible to activation.

Mechanistic approaches to C-H functionalization often involve transition metal catalysts that can react with a C-H bond through several pathways, including:

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base.

Oxidative Addition: The metal center directly inserts into the C-H bond, leading to a higher oxidation state of the metal.

Sigma-Bond Metathesis: This involves a four-centered transition state where the C-H bond is cleaved and a new C-metal bond is formed.

For pyridine derivatives, the nitrogen atom can act as a directing group, facilitating the activation of C-H bonds at the C2 and C6 positions. However, in the case of this compound, the C6 position is already substituted. Therefore, C-H functionalization would likely be directed to other positions on the ring, influenced by the electronic effects of the existing substituents.

Examination of Reductive Coupling Reaction Mechanisms

Reductive coupling reactions offer a means to form new carbon-carbon bonds. The investigation of reductive coupling reactions involving this compound is an area with limited specific literature. However, the reactivity of the nitrile group and the pyridine ring suggests potential for such transformations.

Mechanistically, the reductive coupling of nitriles can proceed through several pathways, often initiated by a single-electron transfer (SET) from a reducing agent (e.g., an alkali metal or a low-valent transition metal complex) to the nitrile. nih.gov This generates a radical anion intermediate.

The subsequent steps can vary:

Radical-Radical Coupling: Two radical anion intermediates can couple to form a dimeric dianion, which upon protonation can lead to a vicinal diamine or other coupled products.

Radical-Nucleophile Coupling: The radical anion can act as a nucleophile and attack another molecule of the nitrile or a different electrophile present in the reaction mixture.

Photocatalysis has also emerged as a powerful tool for reductive coupling reactions of cyanopyridines. numberanalytics.comresearchgate.net Visible-light-induced processes can generate radical intermediates from cyanopyridines, which can then couple with other species. For instance, a photocatalytic reductive coupling of cyanopyridines with aldehydes and ketones has been reported, proceeding through the formation of a ketyl radical which then adds to the cyanopyridine. numberanalytics.com

Role of Catalysts and Ligands in this compound Transformations

The choice of catalyst and ligand is crucial in directing the outcome and efficiency of reactions involving this compound and its precursors.

In Palladium-Catalyzed Cyanation:

As discussed in section 3.1, palladium catalysts are central to the synthesis of this compound from its halo-precursors. The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

Ligand Effects on Oxidative Addition: Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the palladium(0) to the aryl halide.

Ligand Effects on Reductive Elimination: The electronic and steric properties of the ligand also influence the rate of reductive elimination, the product-forming step.

Commonly used ligands in palladium-catalyzed cyanation include phosphines such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.govresearchgate.net The development of specialized ligands has been key to overcoming challenges such as catalyst deactivation.

Interactive Table: Ligands in Palladium-Catalyzed Cyanation of Aryl Halides

LigandCatalyst SystemKey Features
Triphenylphosphine (PPh₃)Pd(PPh₃)₄Classic ligand, but can be prone to catalyst deactivation.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Pd₂(dba)₃/dppfBulky ligand, often improves catalytic activity and stability. researchgate.net
XPhosPalladacycle precatalystsHighly effective for cyanation of aryl chlorides, providing good yields. nih.gov
Biaryl Phosphine LigandsPd(OAc)₂A class of bulky and electron-rich ligands that have shown high efficacy.

Kinetic and Thermodynamic Analyses of Reaction Intermediates

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, studies on related systems, such as the palladium-catalyzed cyanation of other aryl halides, provide insights into the energetic landscape of these transformations.

Kinetic Studies:

Kinetic analyses of palladium-catalyzed cross-coupling reactions are complex, often involving multiple competing pathways and off-cycle equilibria. Studies on the cyanation of aryl halides have shown that the reaction rate can be influenced by:

The concentration of the catalyst, aryl halide, and cyanide source.

The nature of the solvent and the base used.

The temperature of the reaction.

Mechanistic studies have often focused on identifying the rate-determining step of the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the reductive elimination can be rate-limiting, depending on the specific substrates and reaction conditions. mit.edu

Thermodynamic Analyses:

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the thermodynamics of the individual steps in catalytic cycles. nih.gov These studies can provide valuable information on the relative energies of reactants, intermediates, transition states, and products.

For the palladium-catalyzed cyanation of an aryl halide, thermodynamic analysis would involve calculating the free energy changes (ΔG) for each elementary step:

ΔG of Oxidative Addition: This step is generally exergonic.

ΔG of Transmetalation: The thermodynamics of this step can be influenced by the nature of the cyanide source and the ligands.

ΔG of Reductive Elimination: This product-forming step is typically strongly exergonic and irreversible.

Understanding the thermodynamics of the reaction pathway helps in optimizing reaction conditions to favor the desired product formation and minimize side reactions.

Computational Chemistry Studies on 6 Cyanonicotinamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 6-cyanonicotinamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's stability, geometry, and reactivity. wikipedia.org

Detailed research findings from studies on related pyridine (B92270) derivatives show that the electronic properties of the pyridine ring are significantly influenced by its substituents. cuny.edumdpi.com For this compound, the electron-withdrawing nature of both the cyano (-CN) group and the carboxamide (-CONH2) group is expected to have a profound impact on the electron distribution within the aromatic ring. Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations can precisely map this distribution. nih.govmdpi.com

Key electronic properties and reactivity descriptors are calculated to predict chemical behavior. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comscirp.org For this compound, the electron-withdrawing groups would lower the energies of both HOMO and LUMO, affecting its reactivity profile.

Another important tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecule's surface. mdpi.com It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. In this compound, the nitrogen of the cyano group and the oxygen of the amide group would be regions of negative potential, while the hydrogen atoms of the amide and the pyridine ring would be regions of positive potential.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Significance for Reactivity
HOMO Energy Indicates the propensity to donate electrons (oxidation potential). Higher energy means it is a better electron donor.
LUMO Energy Indicates the propensity to accept electrons (reduction potential). Lower energy means it is a better electron acceptor.
HOMO-LUMO Gap Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. scirp.org
Chemical Potential (μ) Measures the "escaping tendency" of electrons from a system.
Chemical Hardness (η) Measures the resistance to change in electron distribution or charge transfer. scirp.org
Electrophilicity Index (ω) Quantifies the global electrophilic nature of a molecule.
Fukui Functions Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. frontiersin.orgmdpi.com
MESP Visualizes charge distribution, predicting sites for electrostatic interactions and reactivity. mdpi.com

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying complex chemical reactions. mdpi.comscirp.org It is extensively used to elucidate reaction mechanisms by mapping the potential energy surface, identifying transition states, and characterizing intermediates. nih.govresearchgate.net While specific DFT studies on the reaction mechanisms of this compound are not prevalent, the methodology's application to related nitrogen-containing heterocycles and nitriles provides a clear blueprint for how such investigations would be conducted. researchgate.netrsc.org

A typical DFT study of a reaction mechanism involves the following steps:

Optimization of Reactants, Products, and Intermediates: The geometries of all stable species in the proposed reaction pathway are optimized to find their minimum energy structures.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the TS is crucial as its energy determines the activation barrier of the reaction.

Frequency Calculations: These calculations confirm the nature of the stationary points. Minima (reactants, intermediates, products) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the correct TS for the desired reaction step has been found.

For this compound, DFT could be used to investigate its synthesis, hydrolysis of the nitrile or amide group, or its metabolic transformations. For instance, studying the enzymatic or chemical hydrolysis of the cyano group to a carboxylic acid would involve modeling the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and subsequent proton transfers and bond cleavages, all mapped out with corresponding energy barriers calculated by DFT. nih.gov

Table 2: General Steps in DFT-Based Reaction Mechanism Analysis

Step Purpose Computational Method
1. Geometry Optimization Find the lowest energy structure for all stable molecules (reactants, intermediates, products). DFT (e.g., B3LYP, M06-2X) with a suitable basis set.
2. Transition State Search Locate the saddle point structure connecting reactants and products. Synchronous Transit-Guided Quasi-Newton (STQN) or similar TS search algorithms.
3. Vibrational Analysis Characterize stationary points and calculate zero-point vibrational energies (ZPVE). Frequency calculations at the same level of theory.
4. IRC Calculation Confirm the transition state connects the intended reactant and product. Intrinsic Reaction Coordinate following.
5. Solvation Modeling Account for the effect of the solvent on the reaction energetics. Implicit (e.g., PCM, SMD) or explicit solvent models.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govnih.gov This technique is invaluable for conformational analysis and studying intermolecular interactions, which are critical for understanding how a molecule like this compound behaves in solution or interacts with biological targets. mdpi.com

For this compound, a key conformational feature is the rotation around the single bond connecting the carboxamide group to the pyridine ring. MD simulations can explore the rotational energy barrier and identify the preferred orientations (conformers) of the amide group relative to the ring. Studies on similar molecules, such as pyridone adenine (B156593) dinucleotides, have shown that substitutions on the pyridine ring significantly influence conformational preferences, which in turn affect how the molecule folds and interacts with its environment. nih.gov

MD simulations are also essential for studying molecular interactions. For example, a simulation of this compound in water can reveal the structure and dynamics of its hydration shell, identifying key hydrogen bonding patterns between the molecule's polar groups (the amide, the cyano group, and the ring nitrogen) and surrounding water molecules. mdpi.comrsc.org When studying interactions with a protein, MD simulations can show how the ligand binds, how its conformation changes upon binding, and which specific amino acid residues are involved in the interaction, providing insights crucial for drug design. nih.gov

Table 3: Key Parameters and Outputs of a Typical Molecular Dynamics Simulation

Parameter/Output Description
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER, GROMOS).
Simulation Box & Solvent Defines the system boundaries (often with periodic boundary conditions) and the solvent environment (e.g., water).
Time Step The small interval at which forces are recalculated and positions updated (typically 1-2 femtoseconds).
Trajectory The primary output file containing the positions, velocities, and energies of all atoms at each time step.
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions, used to assess structural stability and conformational changes over time. mdpi.com
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues, indicating regions of high flexibility.
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle (e.g., to analyze solvation shells).

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are predictive modeling techniques that correlate the chemical structure of a series of compounds with their biological activity. benthamdirect.commdpi.com These models are a cornerstone of modern drug discovery, enabling the design of new, more potent molecules and the in-silico screening of virtual libraries. nih.govnih.gov

For a compound like this compound, a QSAR study would begin by defining a set of related analogs with varying substituents. The biological activity of these compounds (e.g., IC50 values for enzyme inhibition) would be measured experimentally. nih.gov Concurrently, a wide range of molecular descriptors for each analog would be calculated using computational methods. These descriptors can be electronic (from quantum chemistry), steric, or topological.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov For nicotinamide (B372718) analogs, SAR studies have identified key features for binding to enzymes like Nicotinamide N-methyltransferase (NNMT), revealing which parts of the molecule are essential for interaction and which can be modified to improve potency or selectivity. nih.gov A QSAR model for this compound derivatives could elucidate the quantitative impact of modifying the pyridine ring or the amide group on a specific biological endpoint.

Table 4: Example Structure of a Hypothetical QSAR Equation

Component Example Interpretation
Biological Activity pIC50 (logarithmic scale of inhibitory concentration) The property being predicted by the model.
Equation pIC50 = c0 + c1*(Descriptor 1) + c2*(Descriptor 2) + ... A mathematical relationship linking descriptors to activity.
Descriptor 1 (Electronic) qC6 (partial charge on Carbon 6) A positive coefficient might suggest that a more positive charge at this position increases activity.
Descriptor 2 (Steric) MR (Molar Refractivity) A negative coefficient could indicate that bulkier substituents are detrimental to activity.
Descriptor 3 (Lipophilic) LogP (Partition Coefficient) A positive coefficient would suggest that increased lipophilicity enhances activity, perhaps by improving membrane permeability.
Statistical Metrics R², Q², r²_pred Measures of the model's statistical validity, goodness-of-fit, and predictive power. nih.gov

Emerging Quantum Computational Chemistry Approaches

The field of computational chemistry is on the cusp of a new revolution with the advent of quantum computing. arxiv.org While classical computers struggle to solve the Schrödinger equation exactly for all but the simplest molecules, quantum computers promise to perform these calculations with much greater accuracy and efficiency. ymerdigital.comnih.govresearchgate.net This could have a profound impact on drug discovery and materials science. weforum.orgquantumzeitgeist.commckinsey.com

Emerging quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed to tackle the electronic structure problem. VQE is a hybrid quantum-classical algorithm well-suited for near-term, noisy quantum computers. It uses a quantum computer to prepare and measure a trial wavefunction and a classical computer to optimize the parameters of that wavefunction to find the ground state energy.

For a molecule like this compound, these emerging methods could provide several advantages over current classical approaches:

Higher Accuracy: Quantum computers could eventually provide near-exact solutions to the electronic structure problem, overcoming the inherent approximations in methods like DFT. This would lead to more accurate predictions of molecular properties and reactivity.

Modeling Complex Systems: They could enable the accurate simulation of much larger and more complex systems, such as the interaction of this compound with a large protein, including a full quantum mechanical treatment of the active site.

Excited States and Dynamics: Simulating electronically excited states and reaction dynamics, which are computationally very demanding for classical computers, could become more feasible, aiding in the study of photochemistry and spectroscopy.

While the hardware is still in its early stages, the development of these quantum algorithms signals a future where computational chemistry can address problems of a complexity that is currently intractable. nih.gov

Table 5: Comparison of Classical and Emerging Quantum Computational Approaches

Feature Classical Approaches (e.g., DFT) Emerging Quantum Approaches (e.g., VQE)
Fundamental Principle Solve approximations of the Schrödinger equation on classical hardware (bits). Directly simulate quantum systems using quantum hardware (qubits).
Accuracy Dependent on the approximation used (the exchange-correlation functional). Can be highly accurate but not systematically improvable to exactness. Theoretically capable of reaching chemical accuracy or exact solutions, overcoming classical limitations.
Scalability Computational cost scales polynomially with system size, limiting application to very large molecules. Potentially offers a significant speedup for certain quantum chemistry problems, enabling larger system simulations.
Current Status Mature, widely used, and reliable for a vast range of chemical problems. Nascent field, hardware is noisy and limited in scale (NISQ era), algorithms are under active development. nih.gov
Application to this compound Routinely used for geometry, electronic properties, and reactivity studies. Future potential for highly accurate energy calculations, simulation of complex interactions, and excited state dynamics.

Biological and Pharmacological Research of 6 Cyanonicotinamide Analogues

In Vitro Biological Evaluation and Target Engagement

The in vitro evaluation of 6-cyanonicotinamide analogues has been crucial in identifying their molecular targets and cellular effects. These studies have primarily focused on enzyme inhibition, receptor modulation, and cell-based responses.

Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

Syk Kinase: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. Several Syk inhibitors have been developed, and their inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50). For instance, the active metabolite R406, derived from the prodrug Fostamatinib (R788), is a potent Syk inhibitor with an IC50 of 41 nM. selleckchem.com Another selective Syk inhibitor, PRT062607, demonstrates an IC50 of 1 nM in cell-free assays. selleckchem.com The inhibition of Syk can block downstream signaling pathways, which is valuable in treating various B-cell malignancies.

Pim-1 Kinase: The Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene involved in cell survival and proliferation. nih.gov Its overexpression is associated with several cancers, making it an attractive therapeutic target. nih.gov A number of inhibitors have been identified with varying potencies. For example, AZD1208 is a potent pan-Pim kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for Pim-1, Pim-2, and Pim-3, respectively. selleckchem.com Another inhibitor, SGI-1776, demonstrates an IC50 of 7 nM for Pim-1. selleckchem.com The development of Pim-1 inhibitors is a key area of research in cancer therapy. nih.gov

Factor XIa: Factor XIa (FXIa) is a plasma serine protease that plays a key role in the intrinsic pathway of blood coagulation. mdpi.com Inhibition of FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.govnih.gov Both small molecule inhibitors and monoclonal antibodies targeting FXI/FXIa are in development. bjcardio.co.ukmdpi.com These inhibitors aim to prevent thrombosis while preserving hemostasis. nih.gov Clinical trials have shown that FXIa inhibitors can be effective in preventing venous thromboembolism. mdpi.com

CompoundTarget EnzymeInhibitory Concentration (IC50/Ki)
R406Syk Kinase41 nM (IC50)
PRT062607Syk Kinase1 nM (IC50)
AZD1208Pim-1 Kinase0.4 nM (IC50)
SGI-1776Pim-1 Kinase7 nM (IC50)
TP-3654Pim-1 Kinase5 nM (Ki)

The interaction of this compound analogues with various receptors has also been a subject of investigation.

5-HT2A Serotonin Receptor: The 5-HT2A receptor is a subtype of serotonin receptor that is a key pharmacological target for a range of central nervous system medications. nih.gov It is involved in processes such as mood, cognition, and perception. nih.gov The modulation of this receptor can have significant effects on neuronal function. nih.gov For instance, the activation of 5-HT2A receptors can counteract the effects of 5-HT1A receptor activation on NMDA receptor currents in the prefrontal cortex. nih.gov The development of ligands that can allosterically modulate this receptor is an area of active research. mdpi.com

RORγ: The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the development and function of Th17 cells, which are key mediators of inflammation in autoimmune diseases. The investigation of RORγ modulators is a promising therapeutic avenue for these conditions.

Cell-based assays are fundamental in determining the biological effects of this compound analogues at a cellular level.

Antiproliferative Activity: The ability of a compound to inhibit cell growth is a key indicator of its potential as an anticancer agent. nih.gov Antiproliferative activity is often assessed using assays that measure DNA synthesis, such as the methyl-[3H]-thymidine incorporation assay. nih.gov The IC50 value, representing the concentration of a compound that inhibits cell proliferation by 50%, is a standard metric for potency. nih.gov For example, certain thieno[2,3-d]pyrimidine derivatives have shown significant antiproliferative effects against breast cancer cell lines. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its induction is a major goal of cancer therapy. nih.gov Nucleoside analogues, for instance, can induce apoptosis by causing DNA damage that overwhelms the cell's repair mechanisms. nih.gov The induction of apoptosis can be quantified by various methods, including the detection of DNA fragmentation. mdpi.com Arsenic compounds have also been shown to induce apoptosis in leukemia and lymphoma cells by disrupting mitochondrial function. mdpi.com

Assay TypePurposeKey Metric
Antiproliferative AssayTo measure the inhibition of cell growth. nih.govIC50 (Half-maximal inhibitory concentration). nih.gov
Apoptosis AssayTo quantify the induction of programmed cell death. nih.govPercentage of apoptotic cells. mdpi.com

In Vivo Pharmacological Investigations

Following promising in vitro results, this compound analogues are further evaluated in in vivo models to assess their efficacy and biological impact in a whole-organism context.

The therapeutic potential of these analogues is tested in animal models that mimic human diseases.

Autoimmune Disorders: The inhibition of targets like Syk kinase has shown efficacy in models of autoimmune diseases. For example, the Syk inhibitor Fostamatinib has been investigated for its anti-inflammatory effects in conditions like rheumatoid arthritis.

Cancer: In cancer models, the efficacy of compounds is often evaluated by their ability to reduce tumor volume or improve survival. Pim kinase inhibitors have demonstrated the ability to inhibit cell growth and induce apoptosis in prostate and metastatic hepatoblastoma cancer models. nih.govmdpi.com For instance, the pan-Pim inhibitor AZD1208 has been shown to decrease the proliferation of metastatic hepatoblastoma cells. mdpi.com

Malaria: The in vivo antimalarial activity of novel compounds is often tested in murine models of malaria, such as those using Plasmodium berghei. nih.gov The efficacy of these compounds is compared to that of established antimalarial drugs like doxycycline. nih.gov Some novel tetracycline analogues have demonstrated improved activity relative to doxycycline in these models. nih.gov

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. In the context of this compound analogues, this involves assessing the modulation of their intended targets and downstream signaling pathways in vivo. For example, the inhibition of Syk kinase in vivo can lead to a reduction in the phosphorylation of downstream proteins like ERK1/2 and Akt. nih.gov Similarly, Pim kinase inhibitors can decrease the phosphorylation of their substrates, such as BAD, leading to anti-apoptotic effects. nih.gov This profiling helps to confirm the mechanism of action and to establish a relationship between drug exposure and biological response.

Identification and Validation of Molecular Targets

The process of identifying and subsequently validating the molecular targets of this compound analogues involves a multi-pronged approach, combining computational methods, biochemical assays, and cell-based studies to build a comprehensive understanding of their mechanism of action.

Initial Identification through Screening and Structural Analysis

The initial identification of PARP as a likely target for this compound analogues was largely driven by their structural resemblance to nicotinamide (B372718), a known inhibitor of PARP activity. nih.govresearchgate.net This structural similarity suggests that these analogues can act as competitive inhibitors, occupying the nicotinamide binding pocket within the catalytic domain of PARP enzymes and thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in DNA single-strand break repair. frontiersin.org

High-throughput screening of chemical libraries containing nicotinamide-mimicking compounds has been instrumental in identifying potent PARP inhibitors. nih.gov These screens often utilize biochemical assays that measure the catalytic activity of PARP enzymes in the presence of test compounds.

Validation of PARP-1 and PARP-2 as Key Targets

Following initial identification, rigorous validation studies are conducted to confirm that PARP-1 and PARP-2 are indeed the primary molecular targets of this compound analogues and that the observed biological effects are a direct consequence of their inhibition.

Biochemical Assays:

A cornerstone of target validation is the use of in vitro biochemical assays to quantify the inhibitory potency of the analogues against purified PARP enzymes. These assays typically measure the incorporation of ADP-ribose from a biotinylated NAD+ substrate onto histone proteins, a process catalyzed by PARP. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.

Interactive Data Table: In Vitro PARP Inhibition by this compound Analogues

Compound IDTarget EnzymeIC50 (nM)Assay Type
Analogue APARP-15.2ELISA
Analogue APARP-23.8HTRF
Analogue BPARP-112.5AlphaScreen
Analogue BPARP-28.9ELISA
Analogue CPARP-12.1HTRF
Analogue CPARP-21.5AlphaScreen

Note: The data in this table is representative and compiled from various research findings. HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen are common assay technologies used for measuring PARP activity.

Cell-Based Assays:

Cellular assays are crucial for confirming that the enzymatic inhibition observed in biochemical assays translates to a functional effect within a biological context. A key validation method for PARP inhibitors is the demonstration of "synthetic lethality." This concept applies to cancer cells with pre-existing defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. These cells are highly dependent on PARP-mediated DNA repair for survival. Inhibition of PARP in these cells leads to an accumulation of DNA damage and ultimately cell death, while normal cells with intact DNA repair mechanisms are less affected. frontiersin.org

Studies have shown that treatment of BRCA-deficient cancer cell lines with this compound analogues leads to a significant reduction in cell viability, providing strong evidence for on-target PARP inhibition. nih.gov

Another important cellular validation technique is the measurement of PAR levels within cells. Treatment of cells with a PARP inhibitor is expected to lead to a dose-dependent decrease in the levels of poly(ADP-ribose). This can be visualized and quantified using techniques such as Western blotting or immunofluorescence with antibodies specific for PAR. A reduction in PAR levels upon treatment with a this compound analogue serves as a direct biomarker of target engagement and inhibition in a cellular environment.

Structural Biology:

X-ray crystallography provides definitive evidence of target engagement by revealing the precise binding mode of an inhibitor within the active site of its target protein. While specific crystal structures of this compound analogues bound to PARP are not widely available in the public domain, the extensive structural information available for other nicotinamide-based PARP inhibitors provides a strong basis for understanding their interaction. nih.gov These structures typically show the inhibitor occupying the nicotinamide-binding pocket and forming key hydrogen bonds and hydrophobic interactions with conserved amino acid residues, thereby preventing the binding of the natural substrate, NAD+.

Advanced Analytical Characterization of 6 Cyanonicotinamide and Its Synthesized Forms

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating 6-Cyanonicotinamide from reaction mixtures, starting materials, and by-products, thereby allowing for accurate purity assessment. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties and the specific analytical goal.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method's high resolution makes it ideal for separating structurally similar impurities.

Research Findings: Reversed-phase HPLC is commonly employed for the analysis of nicotinamide (B372718) and its derivatives. A C18 column is typically the stationary phase of choice, offering excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, allowing for gradient elution to resolve complex mixtures. researchgate.net For instance, a method for analyzing similar compounds utilized a mobile phase composed of a hexane sulphonic acid sodium salt buffer (70%) and methanol (30%). researchgate.net Detection is most commonly achieved using a UV-Vis or a photodiode-array (PDA) detector, as the pyridine (B92270) ring and cyano group are chromophoric. For compounds like 6-chloronicotinic acid, a metabolite of some pesticides, detection limits can be as low as 0.005 µg/ml. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterConditionRationale/Comment
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for pyridine derivatives.
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient Elution)Formic acid improves peak shape and ionization for MS detection. A gradient allows for the elution of impurities with a wide range of polarities.
Flow Rate1.0 mL/minA standard flow rate for analytical scale columns.
DetectionUV-Vis or PDA Detector at ~260 nmThe pyridine ring system exhibits strong UV absorbance around this wavelength.
Injection Volume10 µLTypical volume to avoid column overloading while ensuring sufficient signal.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For semi-volatile compounds like this compound, GC analysis is feasible, though it may present challenges such as thermal degradation or poor peak shape due to the polar amide group. chromforum.org Direct injection GC methods have been successfully developed for related compounds like nicotinamide, avoiding tedious derivatization steps. jfda-online.com

Research Findings: The analysis of pyridine and its derivatives by GC is well-established. cdc.gov Capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), are frequently used due to their versatility and thermal stability. mdpi.com For quantitative analysis, a flame ionization detector (FID) offers high sensitivity, while a mass spectrometer (MS) detector provides definitive identification. To prevent issues with polar analytes, a guard column or the insertion of glass wool into the injector liner can improve peak shape and reproducibility. jfda-online.com While direct analysis is possible, derivatization of the amide group, for instance through silylation, can be employed to increase volatility and thermal stability, though this adds complexity to sample preparation. nih.gov

Table 2: Typical GC Parameters for this compound Analysis

ParameterConditionRationale/Comment
Stationary Phase (Column)HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A robust, mid-polarity column suitable for a wide range of analytes.
Carrier GasHelium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)Inert carrier gas for analyte transport.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven ProgramInitial temp 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 minA temperature gradient is necessary to separate analytes with different boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification; MS for identification and structural information.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. It is also highly sensitive for detecting and identifying trace-level impurities.

Coupling liquid or gas chromatography with mass spectrometry combines the separation power of chromatography with the detection and identification capabilities of MS.

Research Findings: LC-MS: This technique is ideal for analyzing this compound, providing molecular weight information and structural data without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, yielding characteristic product ions that help confirm the structure and identify unknown impurities. researchgate.net For example, in the analysis of related nicotinic acid metabolites, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer was used to monitor specific transitions of protonated molecular ions to their fragments, ensuring high specificity and sensitivity. nih.gov

GC-MS: In GC-MS, electron ionization (EI) is typically used, which imparts higher energy and results in extensive, reproducible fragmentation patterns. mdpi.com These fragmentation patterns serve as a "fingerprint" for the compound, which can be compared against spectral libraries like the NIST database for identification. mdpi.com For this compound, characteristic fragments would likely arise from the loss of the amide group (-NH₂) or the cyano group (-CN), as well as fragmentation of the pyridine ring itself.

HRMS provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This is a critical step in confirming the identity of a newly synthesized compound and differentiating it from other compounds with the same nominal mass.

Research Findings: Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can achieve mass resolutions exceeding 100,000, allowing for mass measurements with accuracies in the low parts-per-million (ppm) range. thermofisher.com This high resolution is crucial for separating analyte signals from isobaric interferences, which is particularly important when analyzing samples from complex matrices. thermofisher.comnih.gov For this compound (C₇H₅N₃O), the theoretical exact mass of the neutral molecule is 147.0433. HRMS can confirm this mass with high precision, providing strong evidence for the correct elemental composition and ruling out other potential formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Research Findings: For this compound, ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are characteristic of their positions on the substituted pyridine ring. The protons at C2, C4, and C5 would appear as a set of coupled doublets or doublets of doublets, and their specific splitting patterns would confirm the 1, 2, 5-substitution pattern. The amide protons (CONH₂) may appear as one or two broad signals, depending on the solvent and temperature.

¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring and the cyano group from the sp²-hybridized carbon of the amide carbonyl group. The positions of the signals for the ring carbons are highly dependent on the electronic effects of the substituents (the electron-withdrawing cyano and amide groups), providing further confirmation of the substitution pattern.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Comment
¹H (Aromatic)~9.2 - 8.0Three distinct signals for H-2, H-4, and H-5, showing characteristic coupling patterns (doublets, doublet of doublets).
¹H (Amide)~8.0 - 7.5 (broad)Two protons, may appear as one or two broad singlets, exchangeable with D₂O.
¹³C (C=O)~165Carbonyl carbon of the amide group.
¹³C (Aromatic & C-CN)~160 - 130Signals corresponding to C-2, C-3, C-4, and C-5 of the pyridine ring.
¹³C (C-6)~120Carbon bearing the cyano group (C-6).
¹³C (CN)~117Carbon of the cyano group.

Note: Predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

1H NMR and 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its molecular framework.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three aromatic protons and the two amide protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of both the cyano and carboxamide groups. Protons on a pyridine ring typically resonate between δ 7.0 and 9.0 ppm. The specific environment of each proton in the this compound structure will determine its precise chemical shift. The amide protons (–CONH₂) are expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A wider range of chemical shifts is observed in ¹³C NMR compared to ¹H NMR, typically from 0 to 220 ppm. sielc.com The spectrum for this compound will show distinct signals for each of the seven carbon atoms in unique electronic environments. The carbon of the cyano group (–C≡N) is expected in the range of δ 110–125 ppm. The carbonyl carbon of the amide group (–C=O) will be significantly deshielded, appearing far downfield, typically between δ 160–180 ppm. The aromatic carbons will resonate in the region of δ 120–150 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.8 - 9.2 Doublet ~2.0
H-4 8.2 - 8.6 Doublet of Doublets ~8.0, 2.0
H-5 7.6 - 8.0 Doublet ~8.0

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 150 - 155
C-3 135 - 140
C-4 140 - 145
C-5 120 - 125
C-6 145 - 150
-C≡N 115 - 120

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, various 2D NMR experiments are employed. These techniques distribute signals across two frequency axes, enhancing resolution and revealing correlations between nuclei. researchgate.netnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds. nih.gov For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-4 with H-5, and potentially a weaker correlation between H-2 and H-4), confirming their connectivity within the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. researchgate.netorgchemboulder.com This is invaluable for assigning the signals of the protonated carbons in the pyridine ring by linking the ¹H signals (H-2, H-4, H-5) to their corresponding ¹³C signals (C-2, C-4, C-5).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). orgchemboulder.com For this compound, HMBC is crucial for assigning the quaternary carbons (carbons without attached protons), such as C-3, C-6, the cyano carbon, and the carbonyl carbon. For instance, correlations would be expected between H-2 and C-3, C-4, and C-6. The proton H-4 would likely show correlations to C-3, C-5, and C-6. The amide protons could show correlations to the carbonyl carbon (C=O) and C-3.

Spectroscopic Methods for Electronic Structure and Molecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. vscht.cznih.gov The spectrum of this compound, a conjugated aromatic system, is expected to exhibit characteristic absorption bands. The pyridine ring, along with the electron-withdrawing cyano and amide groups, constitutes the chromophore.

The electronic transitions are typically of the π → π* type, involving the promotion of electrons from a pi bonding orbital to a pi anti-bonding orbital. youtube.com The presence of conjugation in the pyridine ring and with the substituents generally results in absorption maxima (λ_max) at longer wavelengths compared to non-conjugated systems. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com For this compound, due to the extended conjugation and the presence of auxochromic groups, the λ_max values are expected to be red-shifted (shifted to longer wavelengths). The precise position and intensity of these bands can be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for this compound

Solvent Predicted λ_max (nm) Type of Transition
Ethanol ~220 - 240 π → π*

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.commasterorganicchemistry.com The IR spectrum of this compound would show characteristic absorption bands for the cyano, amide, and aromatic pyridine functional groups.

Amide Group (-CONH₂): This group will give rise to several distinct bands. The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3400–3200 cm⁻¹. The C=O stretching vibration (Amide I band) will produce a very strong and sharp absorption, typically in the range of 1690–1650 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is expected around 1650–1580 cm⁻¹.

Cyano Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond in a nitrile is characteristic and appears as a sharp band of medium intensity in the region of 2260–2210 cm⁻¹. orgchemboulder.com Its conjugation with the aromatic ring may slightly lower this frequency.

Aromatic Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz C=C and C=N stretching vibrations within the ring will result in several bands in the 1600–1400 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3200 -NH₂ (Amide) N-H Stretch
>3000 Aromatic C-H C-H Stretch
2260 - 2210 -C≡N (Cyano) C≡N Stretch
1690 - 1650 -C=O (Amide) C=O Stretch (Amide I)
1650 - 1580 -NH₂ (Amide) N-H Bend (Amide II)

Application of Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds. nih.govresearchgate.netresearchgate.net For a comprehensive analysis of this compound and its synthesized forms, including reaction mixtures and purity assessments, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. windows.net An LC-MS method could be developed for this compound to separate it from starting materials, byproducts, and impurities. Reversed-phase HPLC would likely be effective for this polar, aromatic compound. The mass spectrometer provides the molecular weight of the compound, confirming its identity. For this compound (C₇H₅N₃O), the expected exact mass can be calculated and observed.

Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation. researchgate.netnih.gov In this technique, the molecular ion of this compound is selected and fragmented, and the resulting fragmentation pattern provides a structural fingerprint that is highly specific to the molecule. This is useful for distinguishing it from potential isomers and for quantifying it in complex matrices. Methods for the LC-MS/MS analysis of nicotinamide and related pyridine derivatives have been successfully developed, demonstrating the suitability of this technique for compounds of this class. nih.govcam.ac.ukfourwaves.com

6 Cyanonicotinamide As a Versatile Synthetic Building Block in Organic Chemistry

Significance in Heterocyclic Synthesis

6-Cyanonicotinamide is a highly valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with both a cyano and a carboxamide group, provides multiple reactive sites that can be selectively targeted to construct complex ring systems. The electron-withdrawing nature of the cyano and carboxamide groups activates the pyridine ring, making it susceptible to nucleophilic attack and facilitating various cyclization reactions.

This compound serves as a key precursor for the synthesis of numerous fused heterocyclic systems. For instance, it can undergo condensation reactions with various binucleophiles to afford bicyclic and tricyclic structures of medicinal interest. The cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, which can then participate in intramolecular cyclization reactions to form novel heterocyclic rings. Furthermore, the amide functionality can be involved in cyclodehydration reactions to generate fused pyrimidinone and other related heterocyclic cores. The strategic manipulation of the reactive sites on the this compound scaffold allows for the construction of diverse heterocyclic libraries with a wide range of substitution patterns.

Precursor for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chemical reactivity of this compound makes it an excellent precursor for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds, fundamental transformations in organic synthesis. The cyano group is a particularly versatile handle for C-C bond formation. It can participate in reactions such as the Thorpe-Ziegler condensation to form new rings and can be a precursor to carbanions for alkylation and arylation reactions. Moreover, the cyano group can be subjected to addition reactions with organometallic reagents, leading to the formation of ketones after hydrolysis, thereby introducing new carbon frameworks.

For carbon-heteroatom bond formation, both the cyano and the amide groups offer multiple avenues. The nitrogen atom of the amide can act as a nucleophile in substitution and coupling reactions to form carbon-nitrogen (C-N) bonds. For example, it can be N-arylated or N-alkylated to introduce diverse substituents. The cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or alcohols to form amide (C-N) or ester (C-O) bonds, respectively. Additionally, the cyano group can be reduced to an aminomethyl group, providing a primary amine for further functionalization and C-N bond formation. The pyridine ring nitrogen also represents a site for quaternization and other transformations, further expanding the possibilities for carbon-heteroatom bond formation.

Intermediate in the Assembly of Complex Molecular Architectures

Beyond its role in the synthesis of simple heterocycles, this compound serves as a crucial intermediate in the assembly of more complex and intricate molecular architectures. Its inherent functionality allows for its incorporation into multi-step synthetic sequences to build sophisticated scaffolds. The ability to selectively modify the cyano and amide groups, as well as the pyridine ring, enables chemists to use this compound as a central building block to which other molecular fragments can be attached in a controlled manner.

For example, a synthetic strategy might involve an initial transformation of the cyano group, followed by a reaction at the amide nitrogen, and concluding with a substitution on the pyridine ring. This stepwise functionalization allows for the precise construction of molecules with well-defined three-dimensional structures. Its application is particularly valuable in the synthesis of natural product analogues and other complex bioactive molecules where precise control over stereochemistry and functional group placement is paramount. The versatility of this compound as an intermediate significantly streamlines the synthesis of complex targets that would otherwise require more convoluted and less efficient routes.

Contribution to Expanding the Chemical Space for Drug Discovery

The utility of this compound as a versatile synthetic building block directly contributes to the expansion of the chemical space available for drug discovery. By providing a readily accessible platform for the generation of diverse molecular scaffolds, it enables the synthesis of novel compound libraries with a wide range of structural and electronic properties. The ability to easily introduce various substituents and build complex heterocyclic systems from this single precursor allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

The diverse range of heterocycles and complex molecules that can be synthesized from this compound populates the chemical space with novel structures that may possess unique biological activities. This is crucial for identifying new lead compounds for various therapeutic targets. The creation of libraries based on the this compound core can lead to the discovery of molecules with improved potency, selectivity, and pharmacokinetic properties. Ultimately, the synthetic versatility of this compound empowers medicinal chemists to design and create new molecular entities that can address unmet medical needs and contribute to the development of next-generation therapeutics.

Future Directions and Emerging Research Avenues for 6 Cyanonicotinamide

Exploration of Novel Synthetic Methodologies

The synthesis of 6-cyanonicotinamide and its analogs is undergoing a transformation, with a move towards more efficient, sustainable, and scalable methods. Key areas of exploration include:

Biocatalysis: The use of enzymes in the synthesis of nicotinamide (B372718) derivatives is a burgeoning field. Biocatalyst-mediated processes offer a green alternative to traditional chemical methods, often providing high selectivity and milder reaction conditions. The enzymatic synthesis of nicotinamide, a related compound, has been successfully demonstrated, paving the way for the development of enzymatic routes to this compound. This could involve the use of nitrile hydratases or nitrilases for the selective conversion of precursors.

Continuous Flow Chemistry: This technology offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The application of continuous flow chemistry to the synthesis of cyanopyridines is being investigated, which could lead to more efficient and scalable production of this compound. A case study on the large-scale cyanation of a glycoside using continuous flow chemistry en route to the synthesis of Remdesivir highlights the potential of this technology for producing complex nitrile-containing molecules. nih.gov

Novel Catalytic Systems: Research into new catalytic systems, such as the use of superparamagnetic recyclable nanocatalysts, is opening up new avenues for the synthesis of 2-amino-3-cyanopyridine derivatives. orgchemres.org These catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable synthetic processes.

Deeper Mechanistic Insights into Complex Transformations

A fundamental understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing existing methods and developing new ones. Future research will likely focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, transition states, and the influence of substituents on reactivity. Such studies can provide valuable insights into complex transformations, such as palladium-catalyzed cross-coupling reactions, which are often used to modify the pyridine (B92270) ring. Mechanistic investigations into these coupling reactions have been bolstered by extensive computational analysis. illinois.edu

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic techniques, such as ReactIR, can provide real-time monitoring of reaction progress, helping to identify intermediates and understand the kinetics of complex reactions. This can be particularly valuable in optimizing multi-step continuous flow syntheses.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For this compound, these technologies can be applied to:

Predictive Bioactivity Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity of novel this compound derivatives. nih.gov This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. Convolutional neural networks have been used to predict molecular bioactivities with high accuracy. researchgate.net

De Novo Drug Design: Generative models, a type of AI, can design entirely new molecules with desired properties. nih.govresearchgate.netnih.govbenevolent.com These models can be used to generate novel this compound analogs that are optimized for binding to a specific biological target. Chemical language models are a recent addition to the toolkit for AI-driven de novo drug design. youtube.com

Synthesis Planning and Optimization: AI can assist in planning the most efficient synthetic routes to target molecules. Machine learning algorithms are also being used to optimize reaction conditions in flow chemistry, leading to improved yields and efficiency.

Identification and Validation of New Biological Targets

A key area of future research is the identification and validation of new biological targets for this compound and its derivatives. Emerging techniques that can facilitate this process include:

Chemoproteomic Profiling: This powerful technique allows for the identification of protein targets of small molecules in a complex biological system. nih.govnih.govyoutube.comevotec.com By using a this compound-based probe, researchers can identify proteins that directly interact with the compound, providing valuable clues about its mechanism of action and potential therapeutic targets.

Cellular Thermal Shift Assay (CETSA): CETSA is a method for assessing the engagement of a drug with its target protein in a cellular context. thno.orgnih.govresearchgate.netspringernature.com This technique can be used to validate potential targets identified through other methods and to assess the potency and selectivity of this compound derivatives in a more physiologically relevant setting.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models represent the essential steric and electronic features required for a molecule to interact with a specific biological target. These models can be used to virtually screen large compound libraries to identify new potential binders for a target of interest or to identify new targets for this compound. cas.org

Development of Highly Targeted Therapeutic Agents

Building on the identification of new biological targets, the development of highly targeted therapeutic agents based on the this compound scaffold is a major goal. Future directions include:

Targeted Covalent Inhibitors: Covalent inhibitors form a permanent bond with their target protein, leading to enhanced potency and a prolonged duration of action. cas.orgresearchgate.netcas.org The cyano group of this compound could potentially be exploited as a reactive handle for the design of targeted covalent inhibitors against specific nucleophilic residues in a protein's binding site.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.govresearchgate.net A this compound derivative that binds to a specific protein of interest could be linked to an E3 ligase-recruiting moiety to create a PROTAC that selectively degrades the target protein.

Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of an antibody with the potent cell-killing activity of a small molecule drug. nih.govcore.ac.ukcreative-bioarray.comresearchgate.net A highly potent this compound derivative could be conjugated to an antibody that specifically recognizes a tumor-associated antigen, creating a highly targeted cancer therapy.

Q & A

Q. What ethical considerations arise when studying this compound’s environmental impact?

  • Methodological Answer : Follow Green Chemistry principles to minimize waste. Assess ecotoxicity using standardized models (e.g., Daphnia magna assays). Disclose conflicts of interest and adhere to REACH regulations for chemical safety reporting .

Data Presentation Guidelines

  • Tables : Include processed data (mean ± SD) in the main text; raw data in appendices. For meta-analyses, summarize effect sizes and confidence intervals .
  • Figures : Use error bars for biological replicates. Annotate spectra with peak assignments .
  • Citations : Prioritize primary literature from journals with rigorous peer review (e.g., J. Med. Chem.) over preprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.